
4,4'-Ethane-1,2-diylbis(3-nitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Ethane-1,2-diylbis(3-nitroaniline): is an organic compound with the molecular formula C14H14N4O4. It consists of two 3-nitroaniline groups connected by an ethane-1,2-diyl linker. This compound is characterized by its aromatic rings, nitro groups, and primary amine groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4,4’-Ethane-1,2-diylbis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4,4’-Ethane-1,2-diylbis(3-nitrosobenzene) or 4,4’-Ethane-1,2-diylbis(3-nitrobenzene).
Applications De Recherche Scientifique
Chemistry: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored the use of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) derivatives in drug development, particularly as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
4,4’-Ethane-1,2-diylbis(2,6-dibromoaniline): Similar structure but with bromine substituents instead of nitro groups.
4,4’-Ethane-1,2-diylbis(3,5-dimethyl-1H-pyrazole): Contains pyrazole rings instead of aniline rings.
Uniqueness: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is unique due to its combination of nitro and amine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .
Propriétés
Numéro CAS |
13269-05-1 |
|---|---|
Formule moléculaire |
C14H14N4O4 |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2 |
Clé InChI |
YKBQRKDXOKJDTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


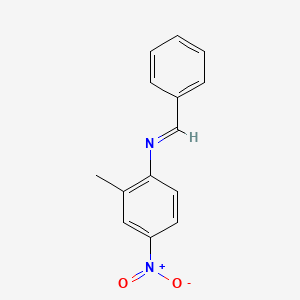

![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
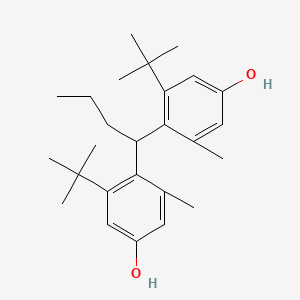
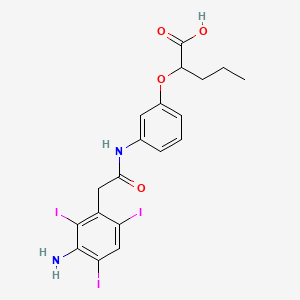

![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
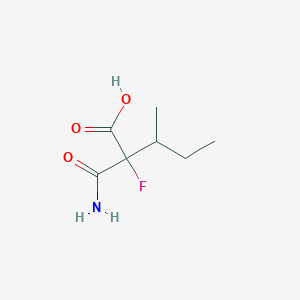
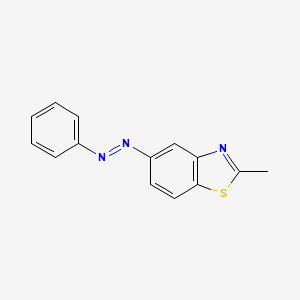
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

